molecular formula C10H16BN3O2 B113471 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 402960-38-7

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No.: B113471
CAS No.: 402960-38-7
M. Wt: 221.07 g/mol
InChI Key: BPQVMIDUTRJYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 402960-38-7) is a pyrimidine-based organoboron compound featuring a pinacol boronate ester group at the 5-position and an amino group at the 2-position of the pyrimidine ring. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry . The compound is widely used in pharmaceutical synthesis, particularly for constructing biaryl motifs in kinase inhibitors and other bioactive molecules. For example, it has been employed in the synthesis of UNC2025, a Mer/Flt3 dual inhibitor .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a boron-containing dioxaborolane moiety. Its molecular formula is C13H17BN2O2, with a molecular weight of 244.10 g/mol. The presence of the boron atom is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways. Specifically:

  • GSK-3β Inhibition : The compound has shown inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme involved in various cellular processes including metabolism and cell survival. Inhibitors of GSK-3β have therapeutic potential in treating neurodegenerative diseases and mood disorders .
  • Cytotoxicity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on cancer cell lines. For instance, it was evaluated in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) using concentrations ranging from 0.1 to 100 µM. Notably, it maintained cell viability at lower concentrations while effectively reducing viability at higher doses .

Efficacy in Biological Assays

A series of assays were conducted to evaluate the efficacy of the compound:

Assay Type Concentration Range (µM) Observed Activity
GSK-3β Inhibition0.1 - 100IC50 values ranged from 10 to 1314 nM
Cytotoxicity0.1 - 100Reduced viability at high concentrations
Anti-inflammatory1Decreased NO and IL-6 levels significantly

Case Studies

Several studies have highlighted the compound's potential therapeutic applications:

  • Neuroprotective Effects : A study investigated the neuroprotective properties of the compound in models of oxidative stress and neuroinflammation. Results indicated that it significantly reduced markers of inflammation and oxidative damage in neuronal cells .
  • Cancer Therapeutics : Another research effort focused on its anticancer properties against various cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Metabolic Stability : The metabolic stability of the compound was assessed in human liver microsomes, revealing promising profiles that suggest it could be suitable for further development as a drug candidate .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine in laboratory settings?

A common method involves Suzuki-Miyaura cross-coupling reactions , where a boronate ester intermediate reacts with halogenated pyrimidines. For example, in a protocol adapted from similar compounds (e.g., 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline), palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) are used in a mixture of 2-methyltetrahydrofuran and aqueous NaHCO₃ under reflux (100°C, 3 hours). Post-reaction purification via chromatography (hexane/acetone gradients) yields the target compound .

Q. How can researchers accurately characterize the purity and structural integrity of this compound?

  • NMR spectroscopy (¹H and ¹³C) is critical for confirming the boronate ester’s presence (e.g., δ ~1.3 ppm for pinacol methyl groups) and pyrimidine ring protons.
  • HPLC with UV detection (e.g., 254 nm) ensures purity (>95%), while mass spectrometry (ESI-MS) validates molecular weight (e.g., calculated [M+H]⁺ for C₁₀H₁₄BN₃O₂: 240.11) .
  • Elemental analysis or X-ray crystallography (if crystals are obtainable) provides additional confirmation .

Q. What experimental conditions are optimal for determining the solubility of this compound?

Solubility varies with solvent polarity. For systematic evaluation:

  • Prepare saturated solutions in solvents (e.g., DMSO, THF, ethanol, water) at 25°C.
  • Agitate for 24 hours, filter, and quantify dissolved compound via UV-Vis spectroscopy (using λ_max from UV spectra) or gravimetric analysis .

Advanced Research Questions

Q. What strategies are effective in optimizing Suzuki-Miyaura cross-coupling reactions involving this compound when encountering low yields?

  • Catalyst screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald-Hartwig catalysts to improve coupling efficiency.
  • Solvent optimization : Replace 2-methyltetrahydrofuran with dioxane or DMF to enhance substrate solubility.
  • Base selection : Use Cs₂CO₃ instead of NaHCO₃ for stronger basicity, which may accelerate transmetallation .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining yield .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Purity reassessment : Verify compound integrity via HPLC and NMR to rule out degradation/byproducts.
  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., incubation time, concentration ranges).
  • Control experiments : Test for off-target effects using boronate-free analogs to isolate the role of the boronate group .

Q. What methodologies are recommended for studying this compound’s stability under physiological conditions?

  • pH-dependent stability : Incubate in buffers (pH 2–9) at 37°C, monitor degradation via LC-MS over 24–72 hours.
  • Serum stability assays : Add compound to fetal bovine serum (FBS) and quantify remaining intact compound using LC-MS/MS .
  • Light/oxygen sensitivity : Store samples under inert atmospheres (N₂/Ar) and assess photodegradation with/without UV exposure .

Q. How can computational methods enhance the design of derivatives based on this compound for drug discovery?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., kinases, proteases).
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring) with activity data to prioritize synthetic targets .
  • DFT calculations : Analyze boronate ester hydrolysis kinetics to predict metabolic stability .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields reported for similar boronate-containing pyrimidines?

  • Replicate conditions : Use identical reagents (e.g., Pd sources, solvents) as cited studies.
  • Byproduct analysis : Characterize side products (e.g., deboronation or homocoupling) via TLC or GC-MS.
  • Scale effects : Note that microliter-scale reactions may differ from bulk synthesis due to mixing efficiency .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for Suzuki-Miyaura Coupling

ParameterOptimal ConditionImpact on Yield
CatalystPd(OAc)₂/XPhos>70%
Solvent2-methyltetrahydrofuranHigh solubility
BaseNaHCO₃Mild conditions
Temperature100°CFast kinetics

Table 2. Stability Assessment Protocol

ConditionMethodKey Metric
pH 7.4, 37°CLC-MS/MSHalf-life (t₁/₂)
UV light (365 nm)UV-Vis degradation% Degradation
Serum incubationPrecipitation/LC-MSBioavailability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents on the pyrimidine/pyridine ring or the amino group. These modifications influence reactivity, solubility, and biological activity. Below is a detailed comparison:

Structural Analogues and Substitution Patterns

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (Target) -NH₂ (C2), -B(pin) (C5) C10H16BN3O2 237.07 402960-38-7 High cross-coupling efficiency
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine -NH₂ (C2), -B(pin) (C5), -CH₃ (C4) C11H18BN3O2 251.10 1218791-46-8 Enhanced lipophilicity; similarity score: 0.89
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine -NHiPr (C2), -B(pin) (C5) C13H22BN3O2 263.15 1218791-46-8 Improved steric shielding for selective coupling
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine -NH₂ (C2), -B(pin) (C5), -CF₃ (C4) C11H13BF3N3O2 287.05 936250-22-5 Electron-withdrawing -CF₃ group enhances electrophilicity
3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine -Cl (C3), -NHCH₃ (C2), -B(pin) (C5) C12H18BClN2O2 268.55 1257432-01-1 Halogenation improves metabolic stability

Physicochemical Properties

Property Target Compound 4-Methyl Derivative N-Isopropyl Derivative -CF₃ Derivative
Melting Point (°C) Not reported 132–135 Not reported Not reported
Solubility (DMSO) High Moderate Low Moderate
LogP (Predicted) 1.8 2.3 3.1 2.7
  • The 4-methyl derivative exhibits higher lipophilicity (LogP 2.3) than the parent compound (LogP 1.8), making it more membrane-permeable .
  • The trifluoromethyl derivative’s solubility is reduced due to the hydrophobic -CF₃ group but remains compatible with polar aprotic solvents .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BN3O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-8(12)14-6-7/h5-6H,1-4H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQVMIDUTRJYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590355
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402960-38-7
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminopyrimidine-5-boronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.